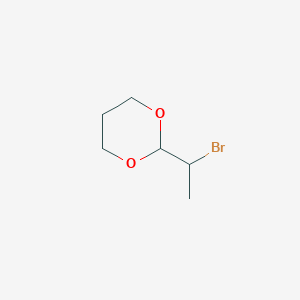

2-(2-Bromoethyl)-1,3-dioxane

Overview

Description

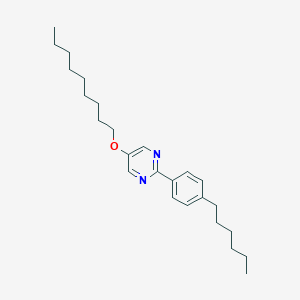

2-(2-Bromoethyl)-1,3-dioxane is a cyclic ether derivative containing a dioxane ring. It is used as a building block in organic synthesis and the polymer industry . This compound is known for its versatility in various chemical reactions and its utility in synthesizing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Bromoethyl)-1,3-dioxane typically involves the reaction of 1,3-dioxane with a bromoethylating agent. One common method is the copper-catalyzed borylation of this compound with bis(pinacolato)diboron, followed by treatment with potassium bifluoride . This method is efficient and yields high-purity products.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1,3-dioxane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, amines, and thiols. These reactions typically occur under mild conditions with the use of polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include azides, amines, and thioethers.

Oxidation Products: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.

Reduction Products: Reduction typically yields alcohols or alkanes.

Scientific Research Applications

2-(2-Bromoethyl)-1,3-dioxane has several applications in scientific research:

Organic Synthesis: It serves as a precursor for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Polymer Industry: The compound is used in the production of polymers with specific properties, such as increased stability and resistance to degradation.

Biological Studies: It is utilized in the synthesis of bioactive compounds that can be used in medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1,3-dioxane involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in modifying biological molecules and synthesizing new compounds with desired properties .

Comparison with Similar Compounds

Similar Compounds

2-(2-Bromoethyl)-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of a dioxane ring.

2-Bromoethyl methyl ether: Another bromoethyl compound used in organic synthesis.

(2-Bromoethyl)benzene: An aryl bromide with applications in pharmaceutical synthesis.

Uniqueness

2-(2-Bromoethyl)-1,3-dioxane is unique due to its cyclic ether structure, which imparts specific chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name |

2-(2-bromoethyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDHQEHPOVOEOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885567 | |

| Record name | 1,3-Dioxane, 2-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-(2-Bromoethyl)-1,3-dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33884-43-4 | |

| Record name | 2-(2-Bromoethyl)-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33884-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane, 2-(2-bromoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxane, 2-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethyl)-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-(2-Bromoethyl)-1,3-dioxane?

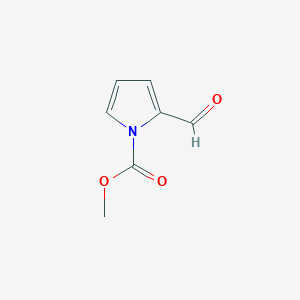

A1: this compound, with the molecular formula C6H11BrO2 and a molecular weight of 195.06 g/mol, is a colorless liquid. While specific spectroscopic data is not provided in the research papers, its structure can be confirmed through 1H NMR, 13C NMR, and IR spectroscopy. []

Q2: What makes this compound a valuable reagent in organic synthesis?

A2: This compound is a bifunctional three-carbon reagent, meaning it can act as both an electrophile and a nucleophile. [] This versatility stems from its structure, featuring a reactive bromine atom and a latent carbonyl group protected as a 1,3-dioxane acetal. This acetal can be readily deprotected to reveal the reactive carbonyl, expanding its synthetic utility.

Q3: Can you elaborate on the applications of this compound in organic synthesis?

A3: This compound finds extensive use in synthesizing various molecules:

- Ketomethylene peptide analogues: It reacts with thiopyridyl esters of amino acids to form ketone adducts, key intermediates for synthesizing ketomethylene peptides. These analogues are crucial for studying structure-activity relationships in peptides. []

- Naphthacenequinone derivatives: This reagent is utilized in the total synthesis of (±)-11-deoxy-4-methoxy-10-oxo-β-rhodomycinone, a naphthacenequinone derivative with potential biological activity. []

- Fluorobenzo[j]fluoranthene derivatives: It plays a key role in synthesizing 4-fluorobenzo[j]fluoranthene and 10-fluorobenzo[j]fluoranthene. These derivatives are significant in materials science and medicinal chemistry. []

- Lactone intermediates for aspartyl protease inhibitors: It serves as a starting material in synthesizing lactones, which act as crucial intermediates in producing aspartyl protease inhibitors, a class of drugs targeting various diseases. []

Q4: How is this compound used in synthesizing 2-substituted pyrrolidines?

A4: It reacts with N-tert-butanesulfinyl aldimines to form sulfinamide products. These are then efficiently converted to 2-substituted pyrrolidines. This method offers a quick and general approach for synthesizing these important heterocyclic compounds. []

Q5: How is this compound employed in organometallic chemistry?

A5: It reacts with 1-alkylbenzimidazole derivatives to form benzimidazolium salts. These salts are then used to synthesize palladium N-heterocyclic carbene (NHC) complexes. [] These complexes find application as catalysts in various organic reactions, including the synthesis of triarylamines and secondary amines. []

Q6: How stable is this compound?

A6: While commercially available as a colorless liquid, this compound is known to have the potential for acid liberation over time. [] Therefore, it is recommended to store it under refrigeration for long-term stability.

Q7: Are there any safety precautions for handling this compound?

A7: Yes, this compound is recognized for its irritant properties. [] Handling should always be done with gloves inside a well-ventilated fume hood to minimize exposure risks.

Q8: What are the economical methods for preparing this compound?

A8: Two main methods are highlighted in the research:

- Reaction of acrolein with hydrogen bromide: This traditional method involves bubbling anhydrous hydrogen bromide gas into a solution of acrolein and the desired alcohol or diol. []

- Chlorotrimethylsilane-promoted conjugate addition: A more recent approach utilizes chlorotrimethylsilane to promote the conjugate addition of sodium bromide to α,β-unsaturated acetals. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

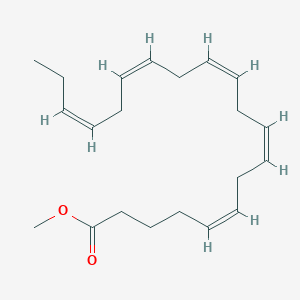

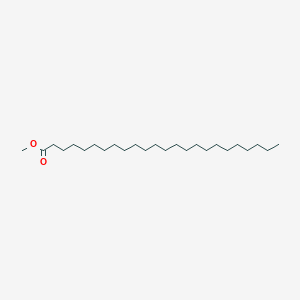

![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)